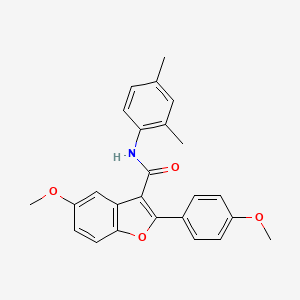

N-(2,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide

CAS No.: 929428-16-0

Cat. No.: VC11917501

Molecular Formula: C25H23NO4

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 929428-16-0 |

|---|---|

| Molecular Formula | C25H23NO4 |

| Molecular Weight | 401.5 g/mol |

| IUPAC Name | N-(2,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |

| Standard InChI | InChI=1S/C25H23NO4/c1-15-5-11-21(16(2)13-15)26-25(27)23-20-14-19(29-4)10-12-22(20)30-24(23)17-6-8-18(28-3)9-7-17/h5-14H,1-4H3,(H,26,27) |

| Standard InChI Key | UMVBNGKHVHADDY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC)C |

| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC)C |

Introduction

Synthesis Methods

The synthesis of benzofuran derivatives often involves multi-step reactions starting from commercially available phenols or other aromatic compounds. Common methods include:

-

Condensation Reactions: These involve combining an aldehyde with a phenol in the presence of an acid catalyst to form the benzofuran core.

-

Cyclization Reactions: These can be used to form the furan ring from appropriate precursors.

For specific compounds like N-(2,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide, detailed synthesis protocols would require the use of advanced organic chemistry techniques, potentially involving the formation of the benzofuran core followed by the introduction of the carboxamide and methoxy substituents.

Biological Activities

Benzofurans have been studied for their potential biological activities, including:

-

Antimicrobial Activity: Some benzofuran derivatives have shown effectiveness against various bacterial strains, such as Escherichia coli and Staphylococcus aureus .

-

Anti-inflammatory Activity: These compounds may exhibit anti-inflammatory properties by inhibiting certain enzymes involved in inflammation pathways.

-

Anticancer Activity: Research has indicated that certain benzofurans can act as anticancer agents by interfering with cell proliferation mechanisms.

| Biological Activity | Example Compounds | Target Organisms/Pathways |

|---|---|---|

| Antimicrobial | Benzofuran derivatives | E. coli, S. aureus |

| Anti-inflammatory | Various benzofurans | COX enzymes |

| Anticancer | Specific benzofurans | Cell proliferation pathways |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume